2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole and naphthyridine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or naphthyridine rings .
Scientific Research Applications
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole compound with similar structural features.
5-(1,2,4-triazol-3-yl)tetrazoles: Compounds with energetic moieties like nitro, nitrimino, and azido groups.
(1,2-Bis-(3,4-dimethoxy-phenyl)-ethylidene)-(1,2,4)triazol-4-yl-amine: A compound with a triazole ring and additional functional groups.
Uniqueness
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of triazole and naphthyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
Molecular Formula |
C17H13N9O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C17H13N9O2/c1-9-21-22-10(2)26(9)25-6-4-14-12(16(25)28)7-11-13(20-14)3-5-24(15(11)27)17-18-8-19-23-17/h3-8H,1-2H3,(H,18,19,23) |
InChI Key |
OOMBENWKVWVHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=NC=NN5)C |
Origin of Product |
United States |
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